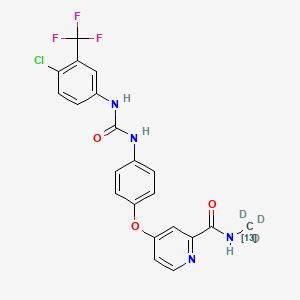![molecular formula C37H27N3Na2O9S3 B12425651 disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate, commonly known as methyl blue, is a synthetic dye used primarily as a biological stain. It is a member of the triphenylmethane dyes and is known for its vibrant blue color. This compound is widely used in various scientific fields due to its staining properties, which make it valuable for microscopy and histology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves several steps:
Formation of the triphenylmethane core: This is achieved by the condensation of benzaldehyde derivatives with aniline derivatives under acidic conditions.
Sulfonation: The resulting triphenylmethane compound is then sulfonated using sulfuric acid to introduce sulfonate groups, enhancing the solubility of the dye in water.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For the condensation and sulfonation reactions.
Continuous flow reactors: To improve efficiency and yield.
Purification: The final product is purified using crystallization or filtration techniques to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust.
Acidic or basic conditions: Depending on the desired reaction and product.
Major Products Formed
Oxidation products: Various oxidized forms of the dye.
Reduction products: Leuco forms of the dye.
Substitution products: Derivatives with different functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate has numerous applications in scientific research:
Microscopy: Used as a stain to highlight structures in biological tissues.
Histology: Employed to differentiate between different types of cells and tissues.
Biochemistry: Utilized in various assays and experiments to visualize proteins and nucleic acids.
Industrial applications: Used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Mecanismo De Acción
The mechanism of action of disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate involves its ability to bind to specific biological molecules. The sulfonate groups enhance its solubility and allow it to interact with proteins and nucleic acids, leading to the staining of biological tissues. The dye binds to the negatively charged components of cells, such as nucleic acids and certain proteins, resulting in a visible color change that aids in the visualization of cellular structures.
Comparación Con Compuestos Similares
Disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate is unique due to its specific structure and staining properties. Similar compounds include:
Methyl green: Another triphenylmethane dye used for staining DNA.
Crystal violet: Used for Gram staining in microbiology.
Malachite green: Employed in histology and as an antifungal agent.
These compounds share similar staining properties but differ in their specific applications and the types of structures they highlight.
Propiedades
Fórmula molecular |
C37H27N3Na2O9S3 |
|---|---|
Peso molecular |
799.8 g/mol |
Nombre IUPAC |
disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-10-4-1-7-31(34)38-28-19-13-25(14-20-28)37(26-15-21-29(22-16-26)39-32-8-2-5-11-35(32)51(44,45)46)27-17-23-30(24-18-27)40-33-9-3-6-12-36(33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
TUHAIJABPUJAEY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)
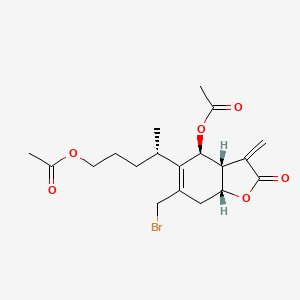
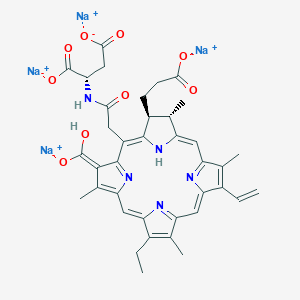
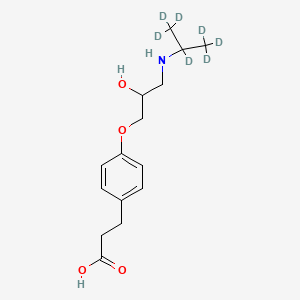
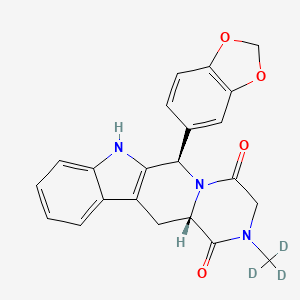
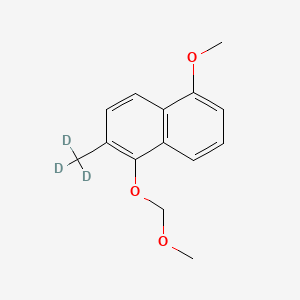
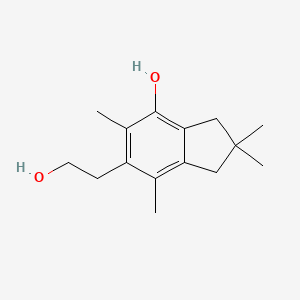

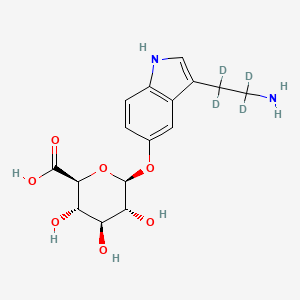

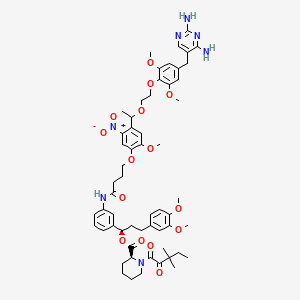

oxane-2-carboxylic acid](/img/structure/B12425644.png)
